(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNQOZVXKYTPZ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303922 | |
| Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-81-6 | |
| Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946010-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 1,4-dimethyl-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral auxiliaries or catalysts can facilitate the formation of the desired stereochemistry.
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Asymmetric Synthesis
Starting Material: Chiral precursors such as (S)-proline.
Reagents: Methylating agents like methyl iodide.
Conditions: Basic conditions using sodium hydride or potassium carbonate.
Procedure: The chiral precursor undergoes methylation at the nitrogen and carbon positions to form the desired product.
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Industrial Production Methods
Large-Scale Synthesis: Involves the use of continuous flow reactors to ensure efficient and scalable production.
Catalysts: Use of chiral catalysts to enhance the yield and selectivity of the desired stereoisomer.
Purification: Crystallization or chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Acidic or basic conditions depending on the desired product.
Products: Formation of carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions to prevent hydrolysis.
Products: Formation of alcohols or amines.
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Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Mild to moderate temperatures to prevent decomposition.
Products: Formation of halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid serves as a precursor for the synthesis of various pharmaceuticals. Its chiral nature is particularly useful in the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.
Case Study: Anti-HCV Drug Velpatasvir
A notable application is in the synthesis of intermediates for the anti-HCV drug Velpatasvir. Research has demonstrated efficient methods for the chiral separation of related compounds using this compound as a starting material, enhancing yield and reducing waste in the manufacturing process .
1.2. Protein Degradation Technology
This compound is also being explored in the field of protein degradation technologies, particularly as a building block for PROTACs (proteolysis-targeting chimeras). PROTACs are innovative molecules designed to selectively degrade specific proteins within cells, offering potential therapeutic benefits in cancer and other diseases.
2.1. Chiral Catalysts
This compound is utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it an essential component in synthesizing various chiral compounds.
Data Table: Chiral Synthesis Applications
| Application | Description |
|---|---|
| Chiral Auxiliary | Used to induce chirality in asymmetric reactions |
| Asymmetric Catalysis | Functions as a catalyst in producing enantiomerically pure products |
| Building Block for PROTACs | Essential for developing selective protein degraders |
Research and Development
Numerous studies have highlighted the effectiveness of this compound in various research contexts:
- Chiral Separation Techniques : Recent advancements have been made in improving chiral separation processes involving this compound, leading to higher yields and reduced environmental impact .
- Green Chemistry Approaches : Innovative methodologies employing this compound align with green chemistry principles by minimizing solvent use and maximizing atom economy during synthesis .
Mechanism of Action
The mechanism of action of (2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
a) Positional Isomerism
- 1,4- vs. 1,5-Dimethyl Substitution: The 1,4-dimethyl isomer (main compound) and the 1,5-dimethyl isomer (CAS: 1932347-35-7) share the same molecular formula but differ in methyl group placement. This difference may influence enantioselectivity in catalytic applications .
4,4-Dimethyl vs. 1,4-Dimethyl :
The 4,4-dimethyl analog (CAS: 1303975-05-4) features geminal methyl groups at position 4, creating a more rigid pyrrolidine ring. This rigidity could reduce conformational flexibility, impacting its utility in dynamic processes like substrate binding .
b) Functional Group Modifications
- Carboxylic Acid vs. Carboxamide: Replacing the carboxylic acid group with a carboxamide (e.g., N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, CAS: 1211573-00-0) eliminates the acidic proton, increasing solubility in polar aprotic solvents.
Derivatization with Protecting Groups :
The Fmoc-protected dichlorobenzyl derivative () demonstrates how functionalization enhances utility in solid-phase peptide synthesis. The bulky Fmoc group improves stability during coupling reactions, while the dichlorobenzyl moiety may modulate lipophilicity .
c) Stereochemical Variations
- The (2S,4R) configuration of the main compound contrasts with the (2S,5R) configuration of its 1,5-dimethyl isomer. Such stereochemical differences can lead to divergent interactions in chiral environments, as seen in studies of β-proline analogs .
Research Implications
The structural nuances of these compounds underscore their specialized roles:
- The 1,4-dimethyl configuration offers balanced steric and electronic effects for asymmetric catalysis.
- 4,4-Dimethyl analogs may serve as rigid scaffolds for constrained peptidomimetics.
- Carboxamide derivatives are better suited for solubility-driven applications, such as drug delivery systems.
Future studies should explore quantitative structure-activity relationships (QSAR) to correlate substituent placement with biological or catalytic activity.
Biological Activity
(2S,4R)-1,4-Dimethylpyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by a pyrrolidine ring structure with two methyl groups at the 1 and 4 positions and a carboxylic acid group at the 2 position. This configuration contributes to its unique biological activity.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrrolidine derivatives, including this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
- Mechanism : The compound exhibits its antioxidant properties by scavenging free radicals, thereby preventing cellular damage.
- Comparison : In a study utilizing the DPPH radical scavenging assay, compounds derived from pyrrolidine showed IC50 values comparable to standard antioxidants like ascorbic acid .
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis. This compound analogs have demonstrated significant inhibition of tyrosinase activity, making them potential candidates for skin-whitening agents .
| Compound | IC50 Value (µM) |
|---|---|
| Control (Kojic Acid) | 15.9 ± 2.5 |
| Pyrrolidine Derivative | 16.5 ± 0.37 |
This table illustrates the comparative effectiveness of the compound against established inhibitors.
3. Antimicrobial Activity
Pyrrolidine derivatives have also shown promising antimicrobial properties against various pathogens:
- Mechanism : The antibacterial activity is hypothesized to stem from the disruption of bacterial cell membranes and interference with metabolic processes .
Case Study 1: Antioxidant Evaluation
In a study conducted by Young Mi Ha et al., several pyrrolidine derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. The most potent compound exhibited an IC50 value significantly lower than that of ascorbic acid, indicating strong antioxidant potential .
Case Study 2: Tyrosinase Inhibition
Another investigation focused on the structural modifications of thiazolidine derivatives revealed that those with pyrrolidine scaffolds exhibited enhanced tyrosinase inhibitory activity compared to their non-pyrrolidine counterparts. This study underscores the importance of structural configuration in optimizing biological activity .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The carboxylic acid group enhances electron donation capabilities, facilitating free radical neutralization.
- Enzyme Interaction : The spatial arrangement of substituents on the pyrrolidine ring allows for effective binding to active sites on target enzymes like tyrosinase and others involved in metabolic pathways .
Q & A
Q. What are the key considerations for synthesizing (2S,4R)-1,4-dimethylpyrrolidine-2-carboxylic acid with high enantiomeric purity?
Stereoselective synthesis of this compound requires careful selection of chiral auxiliaries or catalysts. For example, Boc-protected pyrrolidine derivatives (e.g., tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate) are often synthesized via asymmetric hydrogenation or enzymatic resolution . Reaction conditions (e.g., pH, temperature) must be optimized to minimize racemization, particularly during deprotection steps. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess ≥97% .
Q. How can the conformational stability of this compound be assessed under physiological conditions?
X-ray crystallography studies of related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) reveal that substituents at C4 influence ring puckering and hydrogen-bonding networks . For the target compound, molecular dynamics simulations in aqueous buffers (pH 7.4) combined with NMR (e.g., H-H NOESY) can identify dominant conformers. Stability assays under varying temperatures (4–37°C) and ionic strengths are recommended to model biological environments .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to detect impurities (e.g., diastereomers, oxidation byproducts) .
- FT-IR : Confirm the carboxylic acid group (stretch at 1700–1720 cm) and absence of esterification (no peaks at 1735–1750 cm) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,4-dimethyl groups influence the compound’s reactivity in peptide coupling reactions?
The methyl groups at C1 and C4 introduce steric hindrance, reducing nucleophilicity at the pyrrolidine nitrogen. Computational studies (DFT) on similar Boc-protected analogs suggest that electron-donating methyl groups decrease carbocation stability during acid-catalyzed deprotection, necessitating milder conditions (e.g., TFA/DCM at 0°C instead of HCl/dioxane) . Kinetic monitoring via F-NMR (if fluorinated analogs are used) can track coupling efficiency with amino acids .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?
Discrepancies in IC values for α-glucosidase inhibition (e.g., vs. DNJ analogs) may arise from assay conditions. For example:
- pH Dependency : Activity may peak at pH 6.5 due to protonation of the carboxylic acid group, enhancing binding to the enzyme’s active site .
- Substrate Competition : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition modes .
- Crystallographic Data : Co-crystallize the compound with the target enzyme (e.g., yeast α-glucosidase) to validate binding poses .
Q. How can synthetic byproducts (e.g., C4 epimers) be minimized during large-scale production?
- Catalyst Screening : Chiral Ru-phosphine complexes in asymmetric hydrogenation reduce epimerization .
- Reaction Monitoring : In-line FTIR tracks intermediates (e.g., imine formation) to optimize reaction time and temperature .
- Workup Protocols : Use fractional crystallization in ethanol/water mixtures to isolate the desired (2S,4R) diastereomer with >99% purity .
Q. What are the implications of the compound’s hydrogen-bonding network on its solubility and bioavailability?
The carboxylic acid group forms strong hydrogen bonds with water (logP ≈ -0.5), but the hydrophobic dimethyl groups reduce aqueous solubility (~15 mg/mL at 25°C). Co-crystallization with cyclodextrins or salt formation (e.g., sodium or lysine salts) improves solubility by disrupting the crystal lattice . MD simulations show that the (2S,4R) configuration enhances membrane permeability compared to (2S,4S) analogs due to reduced polar surface area .
Methodological Guidelines
8. Recommended protocols for resolving synthetic challenges in N-functionalization:
- Protection/Deprotection : Use Boc groups for nitrogen protection during carboxylate activation (e.g., EDC/HOBt). Deprotect with 4M HCl/dioxane (0°C, 2h) to avoid racemization .
- Coupling Reactions : Employ DIC/oxyma in DMF for amide bond formation, achieving >90% yield .
9. Handling and storage recommendations based on safety data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
